molecular formula C16H13N3O5 B5319048 ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate

ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate

Cat. No.: B5319048
M. Wt: 327.29 g/mol
InChI Key: QZUDAUWSNMZZHB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate is an organic compound that belongs to the class of benzoxazoles and pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-2-23-16(20)13(14-11(19(21)22)7-5-9-17-14)15-18-10-6-3-4-8-12(10)24-15/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDAUWSNMZZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzoxazole Ring: Starting from an appropriate ortho-aminophenol, the benzoxazole ring can be formed through a cyclization reaction with a carboxylic acid derivative.

    Nitration of Pyridine: The nitropyridine moiety can be introduced by nitrating a suitable pyridine derivative under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzoxazole and nitropyridine intermediates through an esterification reaction with ethyl acetate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: :

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